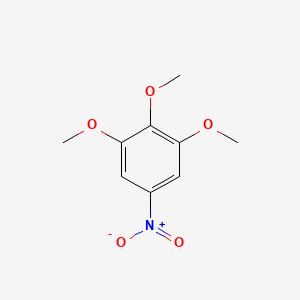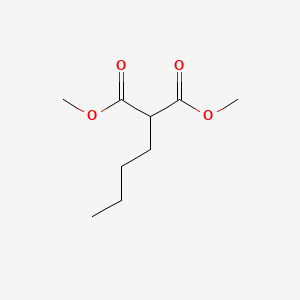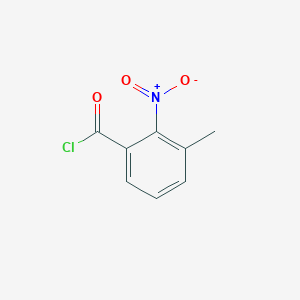
2-Chloro-4-nitrobenzyl alcohol
概要
説明
2-Chloro-4-nitrobenzyl alcohol, also known as (2-chloro-4-nitrophenyl)methanol, is a chemical compound with the molecular formula C7H6ClNO3 . It has an average mass of 187.580 Da and a monoisotopic mass of 187.003616 Da .
Synthesis Analysis
The synthesis of 2-Chloro-4-nitrobenzyl alcohol involves the slow addition of 35.9 g (0.22 mol) of 1,1′-carbonyldiimidazole to a solution of 41.1 g (0.2 mol) of 2-chloro-4-nitrobenzoic acid in 400 mL of THF. The reaction mixture is stirred for 1.5 hours at 35° C. The green reaction mixture is then cooled down using ice and combined dropwise with a solution of 26.5 g (0.7 mol) of sodium borohydride in 400 mL of water.Molecular Structure Analysis
The molecular structure of 2-Chloro-4-nitrobenzyl alcohol consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methanol group . The presence of these functional groups contributes to the compound’s reactivity and physical properties.Chemical Reactions Analysis
One known reaction of 2-Chloro-4-nitrobenzyl alcohol is its oxidation in the presence of pyridinium chlorochromate in dichloromethane, which yields 4-chloro-2-nitrobenzaldehyde .Physical And Chemical Properties Analysis
2-Chloro-4-nitrobenzyl alcohol is a solid at room temperature . It has a molecular weight of 187.58 .科学的研究の応用
Environmental Biotechnology
Application Summary
In environmental biotechnology, this compound is utilized for the bioremediation of chlorinated nitrophenol pollutants. It serves as a model compound to study the degradation pathways and the efficacy of microbial strains in detoxifying environmental contaminants.
Methods of Application
Microbial strains capable of degrading chlorinated nitrophenols are isolated and cultured. The degradation pathway is elucidated using techniques like HPLC-MS analysis, gene expression profiling, and enzyme assays.
Results
Studies have shown that certain bacterial strains can degrade (2-chloro-4-nitrophenyl)methanol via specific pathways, such as the 1,2,4-benzenetriol pathway . The degradation process involves the conversion of the compound to less harmful substances, with the release of chloride ions and other degradation products.
Glycoscience
Application Summary
This compound is used in glycoscience for the synthesis of sugar nucleotides, which are essential for various biological processes. It acts as a glycoside donor in glycosyltransferase-catalyzed reactions.
Methods of Application
The compound is used with glycosyltransferases to transfer sugar moieties to acceptor molecules, creating sugar nucleotides. This process is facilitated by the compound’s ability to act as an artificial glycosyl donor.
Results
The use of (2-chloro-4-nitrophenyl)methanol has enabled the efficient synthesis of a diverse array of sugar nucleotides, which are crucial for understanding glycosylation processes in biology .
Safety And Hazards
特性
IUPAC Name |
(2-chloro-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIXVZHYFBOAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200332 | |
| Record name | 2-Chloro-4-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrobenzyl alcohol | |
CAS RN |
52301-88-9 | |
| Record name | 2-Chloro-4-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52301-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052301889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Thieno[3,4-b]thiophene](/img/structure/B1596311.png)

![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1596314.png)


![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1596318.png)




